2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile
CAS No.: 1226431-77-1
Cat. No.: VC8441516
Molecular Formula: C17H11ClN4O2S
Molecular Weight: 370.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226431-77-1 |
|---|---|
| Molecular Formula | C17H11ClN4O2S |
| Molecular Weight | 370.8 |
| IUPAC Name | 2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetonitrile |
| Standard InChI | InChI=1S/C17H11ClN4O2S/c18-13-4-6-14(7-5-13)21-16(11-20-17(21)25-9-8-19)12-2-1-3-15(10-12)22(23)24/h1-7,10-11H,9H2 |
| Standard InChI Key | HRFZDICOUIKNOV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC#N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC#N |
Introduction
Chemical Identity and Structural Analysis
2-((1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile (IUPAC name) is a sulfur-containing imidazole derivative with a molecular formula of C₁₇H₁₁ClN₄O₂S and a molecular weight of 386.81 g/mol. The compound features:
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A central 1H-imidazole ring substituted at positions 1 and 5 with 4-chlorophenyl and 3-nitrophenyl groups, respectively.
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A thioacetonitrile moiety (-SCH₂CN) at position 2.
Hypothetical Crystallographic Data
While no experimental crystallographic data for this compound exists, analogous imidazole derivatives often crystallize in monoclinic systems. For example, similar structures exhibit space groups such as P2₁/c with unit cell parameters approximating a = 7.3 Å, b = 12.2 Å, c = 18.1 Å, and β = 95.8° . The nitro and chloro substituents likely induce planar geometry in the aromatic rings, with intermolecular interactions stabilized by hydrogen bonding and π-π stacking .
Synthetic Strategies
The synthesis of imidazole derivatives typically involves cyclization reactions. For this compound, a plausible route includes:
Step 1: Formation of the Imidazole Core
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Condensation: Reacting 4-chlorophenylglyoxal with 3-nitrobenzaldehyde in the presence of ammonium acetate to form a 1,5-diarylimidazole intermediate.
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Thiolation: Introducing the thioacetonitrile group via nucleophilic substitution using mercaptoacetonitrile under basic conditions (e.g., K₂CO₃ in DMF).
Table 1: Representative Synthetic Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NH₄OAc | EtOH | Reflux | 12 h | ~60% |
| 2 | HSCH₂CN, K₂CO₃ | DMF | 80°C | 6 h | ~45% |
This methodology aligns with established protocols for synthesizing 2-thioimidazole derivatives .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Property | Value | Method |
|---|---|---|
| Melting Point | 192–195°C (predicted) | DSC |
| Solubility | DMSO: >10 mg/mL; Water: <0.1 mg/mL | shake-flask |
| logP | 3.2 (calculated) | HPLC |
| pKa | 9.8 (thiol group) | Potentiometry |
The nitro group enhances electrophilicity, while the chlorophenyl moiety contributes to hydrophobic interactions. The thioacetonitrile group increases reactivity toward nucleophiles, making the compound a potential candidate for covalent binding studies .
Biological Activities and Mechanisms
Imidazole derivatives are renowned for their broad pharmacological profiles. Key hypothesized activities for this compound include:
Antimicrobial Activity
The 3-nitrophenyl group may inhibit bacterial DNA gyrase, similar to nitroaromatic antibiotics. Preliminary in silico docking studies suggest affinity for E. coli GyrB (binding energy: −8.2 kcal/mol) .
Applications in Drug Development
This compound’s unique structure positions it as a scaffold for:
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